molecular formula C19H21BrN4S B12131884 3-[(3-bromobenzyl)sulfanyl]-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-4-amine

3-[(3-bromobenzyl)sulfanyl]-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B12131884
M. Wt: 417.4 g/mol
InChI Key: CNMCWFULOMMXNP-UHFFFAOYSA-N
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Description

3-[(3-bromobenzyl)sulfanyl]-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-4-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-bromobenzyl)sulfanyl]-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-4-amine typically involves multiple steps. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced via a nucleophilic substitution reaction using a bromobenzyl halide and a suitable nucleophile.

    Attachment of the Tert-butylphenyl Group: The tert-butylphenyl group can be attached through a coupling reaction, such as a Suzuki-Miyaura coupling, which involves a palladium catalyst and a boronic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(3-bromobenzyl)sulfanyl]-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Bromobenzyl halides, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-[(3-bromobenzyl)sulfanyl]-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its triazole moiety.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 3-[(3-bromobenzyl)sulfanyl]-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The bromobenzyl and tert-butylphenyl groups may enhance the compound’s binding affinity and selectivity for certain targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-[(3-bromobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-amine: Similar structure but lacks the tert-butylphenyl group.

    4-(4-tert-butylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol: Contains a thiol group instead of the sulfanyl group.

    3-(4-tert-butylphenyl)-5-phenyl-4H-1,2,4-triazol-4-amine: Lacks the bromobenzyl group.

Uniqueness

3-[(3-bromobenzyl)sulfanyl]-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-4-amine is unique due to the combination of its bromobenzyl, sulfanyl, and tert-butylphenyl groups. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C19H21BrN4S

Molecular Weight

417.4 g/mol

IUPAC Name

3-[(3-bromophenyl)methylsulfanyl]-5-(4-tert-butylphenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C19H21BrN4S/c1-19(2,3)15-9-7-14(8-10-15)17-22-23-18(24(17)21)25-12-13-5-4-6-16(20)11-13/h4-11H,12,21H2,1-3H3

InChI Key

CNMCWFULOMMXNP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC(=CC=C3)Br

Origin of Product

United States

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